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molecular formula C13H15NO4 B8458279 Methyl 3-[(3-ethoxyacryloyl)amino]benzoate CAS No. 88371-31-7

Methyl 3-[(3-ethoxyacryloyl)amino]benzoate

Cat. No. B8458279
M. Wt: 249.26 g/mol
InChI Key: IXLZDUYBUURIQH-UHFFFAOYSA-N
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Patent
US04578381

Procedure details

To a solution containing 29.5 g of methyl m-aminobenzoate in 300 ml of diethyl ether, 11.53 g of β-ethoxyacrylic acid chloride was added dropwise at 17°-27° C. under stirring condition. After the addition was finished, the reaction mixture was further stirred at a room temperature for 1 hour, then the crystals thus precipitated were collected by filtration. The crystals were washed with ether, and the crude crystals were dissolved in chloroform, then the chloroform solution was washed with 0.5N-hydrochloric acid, a saturated aqueous solution of sodium hydrogencarbonate and a saturated aqueous solution of sodium chloride. The chloroform solution was dried and then chloroform was removed by distillation, and the residue thus obtained was purified by a silica gel column chromatography, then recrystallized from methanol to obtain 13.63 g of m-methoxycarbonyl-N-(β-ethoxyacryloyl)aniline in the form of colorless prism-like crystals.
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
11.53 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[CH2:12]([O:14][CH:15]=[CH:16][C:17](Cl)=[O:18])[CH3:13]>C(OCC)C>[CH3:8][O:7][C:5]([C:4]1[CH:3]=[C:2]([CH:11]=[CH:10][CH:9]=1)[NH:1][C:17](=[O:18])[CH:16]=[CH:15][O:14][CH2:12][CH3:13])=[O:6]

Inputs

Step One
Name
Quantity
29.5 g
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=CC1
Name
Quantity
11.53 g
Type
reactant
Smiles
C(C)OC=CC(=O)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
under stirring condition
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 17°-27° C.
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was further stirred at a room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the crystals thus precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
The crystals were washed with ether
DISSOLUTION
Type
DISSOLUTION
Details
the crude crystals were dissolved in chloroform
WASH
Type
WASH
Details
the chloroform solution was washed with 0.5N-hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform solution was dried
CUSTOM
Type
CUSTOM
Details
chloroform was removed by distillation
CUSTOM
Type
CUSTOM
Details
the residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by a silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=C(NC(C=COCC)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 13.63 g
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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